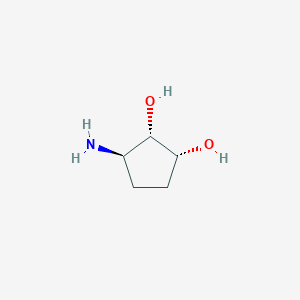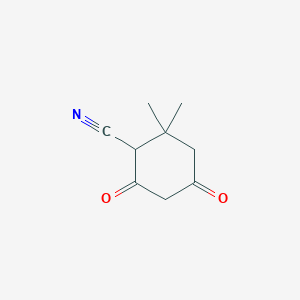
3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester
概要
説明
3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity. This compound, in particular, may have applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester typically involves the esterification of 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, ethers, or other substituted esters.
科学的研究の応用
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound for studying metabolic pathways involving esters.
Medicine
Industry
In the chemical industry, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester exerts its effects depends on its specific application. In general, esters can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions.
類似化合物との比較
Similar Compounds
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid methyl ester
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid ethyl ester
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid isopropyl ester
Uniqueness
The tert-butyl ester of 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid may exhibit unique properties such as increased steric hindrance, which can affect its reactivity and stability. This can make it more suitable for specific applications where other esters may not perform as well.
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
tert-butyl 3-(4-carbamoyl-2-ethyl-6-methylphenyl)propanoate |
InChI |
InChI=1S/C17H25NO3/c1-6-12-10-13(16(18)20)9-11(2)14(12)7-8-15(19)21-17(3,4)5/h9-10H,6-8H2,1-5H3,(H2,18,20) |
InChIキー |
LIWZFVONRJRRPR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)C(=O)N)C)CCC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
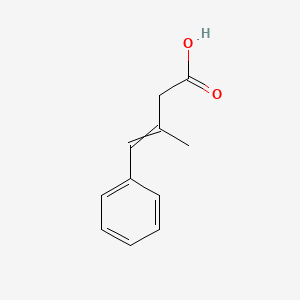
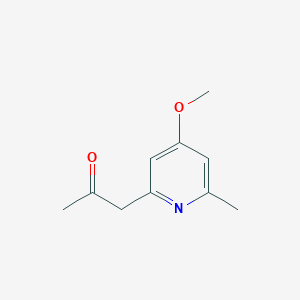
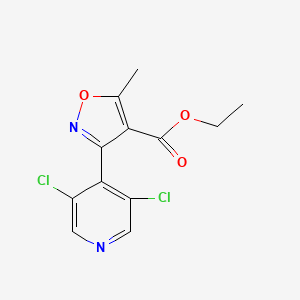

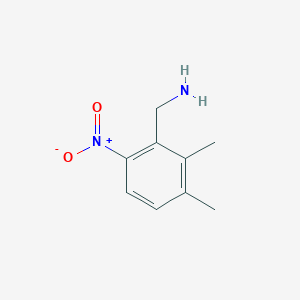
![4-Cyanophenyl 4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8496628.png)
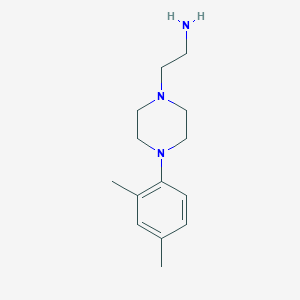
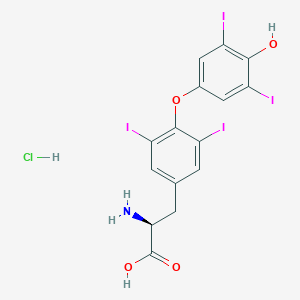
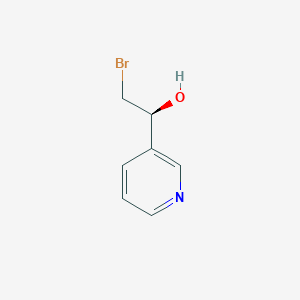

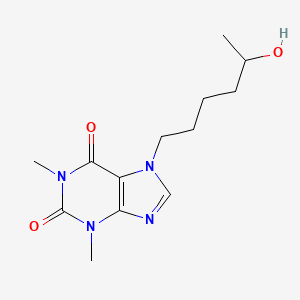
![(2R,5R,7R,8R,10S,11R,14S,15S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B8496652.png)
